![molecular formula C14H16F3NO4 B1273171 Boc-D-3,4,5-trifluorophenylalanine CAS No. 205445-55-2](/img/structure/B1273171.png)
Boc-D-3,4,5-trifluorophenylalanine
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Overview
Description
Boc-D-3,4,5-trifluorophenylalanine is an unnatural amino acid. It has a molecular formula of C14H16F3NO4 and a molecular weight of 319.28 .
Synthesis Analysis
Fluorinated phenylalanines, including Boc-D-3,4,5-trifluorophenylalanine, have been synthesized for use in drug research . The synthesis of these compounds involves the introduction of fluorine into the phenyl, the β-carbon, or the α-carbon of D- or L-phenylalanines .Molecular Structure Analysis
The Boc-D-3,4,5-trifluorophenylalanine molecule contains a total of 38 bonds. There are 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
Boc-D-3,4,5-trifluorophenylalanine is a white to off-white powder . It has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 424.4±45.0 °C .Scientific Research Applications
Pharmaceutical Applications
Fluorinated phenylalanines, including Boc-D-3,4,5-trifluorophenylalanine, have had considerable industrial and pharmaceutical applications . They play an important role as potential enzyme inhibitors as well as therapeutic agents .
Topography Imaging of Tumor Ecosystems
The incorporation of fluorinated aromatic amino acids into proteins can be used for topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
Enhancing Catabolic Stability of Therapeutic Proteins and Peptide-based Vaccines
Fluorinated phenylalanines can increase the catabolic stability of therapeutic proteins and peptide-based vaccines .
Modulation of Bioactives
The replacement of hydrogen by fluorine in phenylalanine can improve the biophysical and chemical properties of bioactives . This tuning in properties arises from the small size of fluorine, the next in size to hydrogen .
Enzyme Inhibitors
Fluorinated amino acids have played an important role as enzyme inhibitors . They can modulate the properties of peptides and proteins , influencing aspects such as protein folding, protein–protein interactions, and ribosomal translation .
Therapeutic Agents
Fluorinated amino acids, including Boc-D-3,4,5-trifluorophenylalanine, have been used as therapeutic agents . They can influence the lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties of peptides and proteins .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes at the molecular level .
Biochemical Pathways
The compound likely interacts with multiple pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s molecular weight (31928) and predicted density (1323±006 g/cm3) suggest that it may have specific pharmacokinetic properties that impact its bioavailability .
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3,4,5-trifluorophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-10(12(19)20)6-7-4-8(15)11(17)9(16)5-7/h4-5,10H,6H2,1-3H3,(H,18,21)(H,19,20)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLICWOIFEQMR-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)F)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371199 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-3,4,5-trifluorophenylalanine | |
CAS RN |
205445-55-2 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-3,4,5-trifluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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